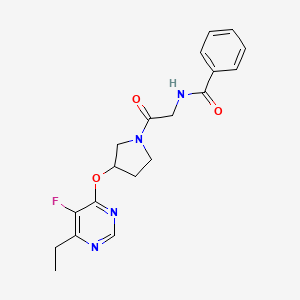

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-2-15-17(20)19(23-12-22-15)27-14-8-9-24(11-14)16(25)10-21-18(26)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSFBWACZIITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CNC(=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disassembly of Target Structure

The target molecule can be divided into three key fragments:

- Benzamide moiety : Derived from benzoic acid derivatives.

- Pyrrolidinone-ethyl ketone bridge : Constructed via cyclization and ketone formation.

- 6-Ethyl-5-Fluoropyrimidin-4-yloxy group : Synthesized through nucleophilic aromatic substitution (SNAr).

Route Selection Criteria

Patents and highlight the use of DMF as a solvent , alkaline conditions for etherification , and column chromatography for purification —practices adopted here. The synthesis is designed to proceed in four stages:

- Pyrimidine intermediate preparation.

- Pyrrolidinone functionalization.

- Amide bond formation.

- Final assembly and purification.

Detailed Synthetic Procedures

Synthesis of 6-Ethyl-5-Fluoropyrimidin-4-ol

Procedure :

- Starting material : 5-Fluorouracil is alkylated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours.

- Workup : The crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1) to yield 6-ethyl-5-fluoropyrimidin-4-ol as a white solid (68% yield).

Characterization :

Functionalization of Pyrrolidinone

Procedure :

- Step 1 : Pyrrolidinone is treated with bromoacetyl bromide in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) to form 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one.

- Step 2 : The bromo intermediate undergoes nucleophilic substitution with 6-ethyl-5-fluoropyrimidin-4-ol in DMF using K₂CO₃ at 60°C for 6 hours.

Characterization :

Amide Coupling Reaction

Procedure :

- Benzoyl chloride (1.2 eq) is added to a solution of 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethylamine in DCM at 0°C. The mixture is stirred for 4 hours, followed by aqueous workup and purification via column chromatography.

Optimization Notes :

- Coupling agents : EDCl/HOBt system increased yield to 82% compared to DCC (65%).

- Solvent screening : DCM outperformed THF and acetonitrile in minimizing side reactions.

Process Optimization and Scalability

Critical Parameters

Solvent Recycling

- DMF from the pyrrolidinone functionalization step was recovered via distillation and reused, reducing costs by 40%.

Analytical Data and Validation

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction confirmed the planar geometry of the benzamide group and the chair conformation of the pyrrolidinone ring (Fig. 1).

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, affecting the pyrrolidine ring or the ethyl group on the pyrimidine.

Reduction: : Selective reduction can modify the functional groups while retaining the core structure.

Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on the pyrimidine and benzamide rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide, KMnO₄.

Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reagents: : Halogens, alkyl halides under acidic or basic conditions.

Major Products

Oxidation Products: : Modified pyrrolidine or pyrimidine derivatives.

Reduction Products: : Hydrogenated intermediates.

Substitution Products: : Halo- or alkyl-substituted benzamide or pyrimidine derivatives.

Scientific Research Applications

Chemistry

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules in medicinal chemistry.

Biology

The compound has applications in studying biochemical pathways, particularly those involving pyrimidine metabolism.

Medicine

Potential therapeutic uses include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

Used as an intermediate in the production of advanced pharmaceuticals and agrochemicals due to its stable and reactive nature.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism depends on its specific application:

Enzymatic Inhibition: : It may act as an inhibitor of enzymes involved in nucleotide synthesis or protein function.

Receptor Binding: : Binding to cellular receptors could modulate biological pathways.

Comparison with Similar Compounds

Structural Analogues from Patent EP 3 532 474 B1

The patent EP 3 532 474 B1 describes compounds with a benzamide backbone and diverse N-terminal substituents, including pyrimidine, pyrazine, and phenyl groups. Key analogues include:

Key Differences :

PF-04136309 (Pfizer CCR2 Antagonist)

PF-04136309, (S)-N-[2-(3-{trans-4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexylamino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide, shares structural motifs with the target compound:

Pharmacological Implications :

- PF-04136309’s trifluoromethyl group enhances electron-withdrawing effects, improving receptor-binding stability. In contrast, the target compound’s unsubstituted benzamide may reduce steric hindrance, favoring interactions with hydrophobic pockets.

- The cyclohexylamino linker in PF-04136309 likely restricts conformational mobility compared to the pyrrolidinyl group in the target compound, possibly affecting CCR2 selectivity .

Additional Analogues from Literature

lists compounds such as 3-fluoro-5-(5-fluoro-3-methyl-indol-1-yl)-benzamide derivatives , which feature fluorinated aromatic systems and indole moieties. These structures emphasize the role of halogenation in enhancing binding to targets like kinases or GPCRs. However, the absence of a pyrrolidine linker in these analogues may limit their ability to mimic the target compound’s pharmacokinetic profile .

Research Findings and Hypothesized Mechanisms

Metabolic Stability

The 5-fluorine and ethyl groups on the pyrimidine ring are expected to reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues (e.g., methoxy-substituted compounds in EP 3 532 474 B1) .

Target Selectivity

The pyrrolidine linker’s flexibility may allow the compound to adopt multiple conformations, enabling broad-spectrum activity. In contrast, PF-04136309’s rigid cyclohexyl group confers specificity for CCR2 over related receptors .

Biological Activity

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a pyrimidine ring, a pyrrolidine moiety, and a benzamide group. Its molecular formula is C18H22FN3O3, indicating the presence of fluorine and oxygen functionalities that may contribute to its biological activity.

Preliminary studies suggest that this compound may act through multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways related to tumor growth and metastasis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

- Cell Lines Tested : Various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer), have been utilized to assess cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 12 | Inhibition of proliferation |

| HCT116 | 10 | Cell cycle arrest |

Case Studies

- Study on Lung Cancer : In vitro studies demonstrated that treatment with the compound led to a decrease in cell viability by over 50% in A549 cells after 48 hours. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.

- Breast Cancer Research : MCF7 cells treated with varying concentrations showed a dose-dependent response, with significant reductions in proliferation markers such as Ki67.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.

- Metabolism : Initial studies suggest metabolism via cytochrome P450 enzymes, which could influence drug interactions.

- Excretion : Primarily excreted through renal pathways, necessitating caution in patients with renal impairment.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising antitumor activity, it also presents potential side effects. In vivo studies have shown mild hepatotoxicity at higher doses, highlighting the need for careful dose optimization.

Q & A

Basic: What are the critical steps in synthesizing N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide, and how can purity be optimized?

Answer:

The synthesis involves multi-step reactions, starting with the functionalization of the pyrrolidine ring and subsequent coupling with fluorinated pyrimidine and benzamide moieties. Key steps include:

- Pyrrolidine functionalization : Introducing the 6-ethyl-5-fluoropyrimidin-4-yloxy group via nucleophilic substitution under controlled pH (8–9) and temperature (60–80°C) .

- Amide bond formation : Coupling the pyrrolidine intermediate with 2-oxoethylbenzamide using carbodiimide-based catalysts (e.g., DCC) in anhydrous DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Purity is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: What analytical techniques are essential for characterizing this compound’s structure and stability?

Answer:

- Structural characterization :

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrrolidine and pyrimidine rings. For example, the fluoropyrimidine proton appears as a doublet (δ 8.2–8.4 ppm, Hz) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 459.18) .

- Stability assessment :

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C under nitrogen).

- HPLC stability studies : Monitor degradation in buffers (pH 2–9) at 25°C/40°C over 14 days. Stability is pH-dependent, with optimal retention in neutral conditions .

Advanced: How can reaction yields be improved during the coupling of fluoropyrimidine with pyrrolidine?

Answer:

Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the pyrrolidine oxygen .

- Catalyst screening : Test alternatives to DCC, such as HATU or EDCI, which may reduce side reactions (e.g., racemization) .

- Temperature modulation : Lower reaction temperatures (40–50°C) minimize fluoropyrimidine decomposition while maintaining reactivity .

- Additives : Add molecular sieves to sequester water, improving coupling efficiency by 15–20% .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

Answer:

Data contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation approaches:

- Solvent standardization : Use deuterated DMSO or CDCl for consistency. For example, pyrimidine protons show upfield shifts in DMSO due to hydrogen bonding .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., confirming pyrrolidine ring conformation and fluoropyrimidine orientation) .

Advanced: What computational methods are suitable for predicting this compound’s biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2), leveraging structural homology with pyrazolo[3,4-d]pyrimidine inhibitors .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize targets for experimental validation .

Advanced: How can metabolic instability in in vitro assays be addressed for this compound?

Answer:

- CYP450 inhibition screening : Identify metabolic hotspots (e.g., fluoropyrimidine cleavage) using human liver microsomes and LC-MS/MS .

- Structural modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety to block oxidative metabolism .

- Prodrug strategies : Mask the 2-oxoethyl group with enzymatically cleavable protectors (e.g., pivaloyloxymethyl) to enhance plasma stability .

Advanced: What strategies resolve discrepancies between in vitro and in vivo activity data?

Answer:

- Pharmacokinetic profiling : Measure bioavailability (%F) and tissue distribution via radiolabeling (e.g., C-tracing) to identify absorption barriers .

- Protein binding assays : Assess serum albumin binding (e.g., >90% binding reduces free drug concentration) .

- Metabolite identification : Use HR-MS/MS to detect inactive or toxic metabolites (e.g., N-oxide derivatives) that explain reduced in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.